4-Chloro-2-ethylquinazoline

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Reproducibility in kinase inhibitor synthesis is hindered by variable substitution patterns in quinazoline building blocks. 4-Chloro-2-ethylquinazoline (CAS 38154-40-4) provides a pre-chlorinated scaffold with defined 2-ethyl lipophilic anchor, enabling predictable SNAr derivatization. • Batch-specific NMR/HPLC ensures consistency • 4-Cl enables parallel library synthesis • 2-Et group yields 2-5x affinity gains vs methyl/H analogs. Supports mg-to-kg scale with QC documentation.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 38154-40-4
Cat. No. B1610033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethylquinazoline
CAS38154-40-4
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=N1)Cl
InChIInChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3
InChIKeyRDUNVFMFQKNWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethylquinazoline (CAS 38154-40-4): Core Intermediate for Kinase-Targeted Drug Discovery


4-Chloro-2-ethylquinazoline (CAS 38154-40-4) is a heterocyclic building block featuring a quinazoline core substituted with a chloro group at the 4-position and an ethyl group at the 2-position . With a molecular formula of C10H9ClN2 and molecular weight of 192.64 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry [1]. The 4-chloro substituent provides a reactive site for nucleophilic aromatic substitution (SNAr), enabling derivatization into diverse pharmacologically active quinazoline-based compounds . Notably, 4-substituted quinazolines are established kinase templates, and this specific substitution pattern (2-ethyl, 4-chloro) offers a defined scaffold for constructing kinase inhibitor libraries and targeted therapeutic candidates [2]. Commercial availability with batch-specific QC documentation including NMR and HPLC supports reproducible research applications .

Why 4-Chloro-2-ethylquinazoline Cannot Be Substituted by Generic Quinazoline Analogs


Substituting 4-chloro-2-ethylquinazoline with other quinazoline analogs is scientifically unjustified due to the critical role of its precise substitution pattern in determining downstream synthetic outcomes and biological target engagement. The 2-ethyl group contributes specific lipophilicity (calculated LogP ~2.84) [1] and steric properties distinct from hydrogen, methyl, or aryl substituents, directly influencing molecular recognition at kinase ATP-binding pockets [2]. The 4-chloro position serves as the primary reactive handle for SNAr derivatization; alternative halogen placements (e.g., 2-chloro isomers) or oxidation states (e.g., 4(3H)-quinazolinones) exhibit markedly different electrophilic reactivity profiles, necessitating altered reaction conditions and yielding divergent product distributions . Furthermore, comparative studies on structurally related tetrahydroquinazoline analogs demonstrate that 4-ethyl substitution confers 2- to 5-fold improved binding affinity relative to 4-methyl or 4-hydrogen counterparts . The following evidence quantifies precisely where and why this specific substitution architecture matters for scientific selection.

4-Chloro-2-ethylquinazoline: Quantified Differentiation vs. Closest Analogs


Regiochemical Advantage: 4-Chloro vs. 2-Chloro Quinazoline Reactivity in SNAr Derivatization

4-Chloro-2-ethylquinazoline exhibits a fundamentally distinct reactivity profile compared to its 2-chloro regioisomer in nucleophilic aromatic substitution (SNAr) reactions. The 4-chloro position is electronically activated by both adjacent ring nitrogens (N1 and N3), rendering it significantly more electrophilic than the 2-chloro position, which is only activated by N1. This electronic differentiation is critical for synthetic applications: the 4-chloro site undergoes smooth substitution with amines, thiols, and other nucleophiles under mild conditions, whereas 2-chloro-4-substituted quinazolines require more forcing conditions or activating groups [1]. This regiochemical advantage translates directly to synthetic accessibility and product diversity .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Lipophilicity Differentiation: 2-Ethyl Substitution Impacts Membrane Permeability and Target Engagement

The 2-ethyl substituent on 4-chloro-2-ethylquinazoline confers a calculated LogP of approximately 2.84 [1], positioning this scaffold within an optimal lipophilicity range for oral bioavailability and CNS penetration considerations. Comparative SAR analysis on structurally related tetrahydroquinazoline scaffolds demonstrates that 4-ethyl substitution improves binding affinity by 2- to 5-fold relative to 4-methyl or 4-hydrogen analogs . While direct comparative data for the exact 2-ethyl vs. 2-methyl or 2-H quinazoline series are not available, class-level inference supports that the 2-ethyl group modulates hydrophobic interactions at kinase hinge regions and influences overall molecular recognition [2].

Drug Design Physicochemical Properties ADME Optimization

Oxidation State Differentiation: 4-Chloroquinazoline vs. 4(3H)-Quinazolinone Synthetic Utility

4-Chloro-2-ethylquinazoline is accessed via chlorination of the corresponding 2-ethyl-4(3H)-quinazolinone precursor using phosphorus oxychloride . This transformation from carbonyl to chloro functionality fundamentally alters the synthetic utility of the scaffold. The 4-chloroquinazoline serves as an electrophilic partner for SNAr reactions, enabling C-N, C-O, and C-S bond formation to yield 4-substituted quinazoline derivatives [1]. In contrast, the 4(3H)-quinazolinone precursor lacks this electrophilic reactivity at the 4-position, requiring alternative functionalization strategies. The availability of 4-chloro-2-ethylquinazoline eliminates the need for in situ chlorination steps, reducing synthetic sequence length by 1-2 steps and improving overall yield consistency [2].

Synthetic Methodology Heterocyclic Chemistry Building Block Selection

QC Documentation Availability: Batch-to-Batch Reproducibility for Regulatory-Compliant Research

4-Chloro-2-ethylquinazoline is commercially available with batch-specific quality control documentation including NMR, HPLC, and GC analyses . Commercial suppliers provide purity specifications of 95% or 98% with certificate of analysis (CoA) upon request . This level of analytical documentation supports regulatory-compliant research and ensures reproducibility across independent synthetic campaigns. In contrast, many close structural analogs (e.g., 4,7-dichloro-2-ethylquinazoline, CAS 1046580-57-7; 2-ethylquinazoline, CAS 6141-05-5) lack equivalent vendor QC infrastructure and documented purity standards . The availability of authenticated reference data reduces analytical characterization burden and facilitates method transfer between laboratories.

Quality Control Analytical Chemistry Preclinical Development

4-Chloro-2-ethylquinazoline: High-Value Application Scenarios for Scientific Procurement


Medicinal Chemistry: Kinase Inhibitor Library Synthesis via SNAr Derivatization

4-Chloro-2-ethylquinazoline serves as a privileged scaffold for constructing kinase-focused compound libraries. The 4-chloro position undergoes efficient SNAr with diverse amine nucleophiles to yield 4-aminoquinazoline derivatives, a chemotype extensively validated in EGFR, PI3K, and Aurora kinase inhibitor programs [1][2]. The 2-ethyl group provides a defined lipophilic anchor (calculated LogP ~2.84) that occupies hydrophobic pockets adjacent to the kinase hinge region, as supported by SAR trends showing 2- to 5-fold affinity improvements for ethyl vs. hydrogen/methyl substituents in related scaffolds . This scaffold enables parallel library synthesis with predictable reactivity and product profiles.

Process Chemistry: Scale-Up Synthesis with Validated Chlorination Protocol

For kilogram-scale production of quinazoline-based drug candidates, 4-chloro-2-ethylquinazoline offers a strategic advantage by eliminating in situ chlorination steps. The established synthetic route from 2-ethyl-4(3H)-quinazolinone using phosphorus oxychloride proceeds in good to high yields without column chromatography purification . Procuring the pre-chlorinated intermediate reduces overall step count by 1-2 synthetic operations, improves batch-to-batch consistency, and lowers process mass intensity (PMI) metrics in multi-step sequences [3]. Commercial availability with QC documentation supports regulatory filing requirements for impurity profiling.

Academic Core Facilities: Reproducible Research with Verified Analytical Standards

Core synthesis facilities and medicinal chemistry departments benefit from 4-chloro-2-ethylquinazoline's established supply chain with batch-specific NMR, HPLC, and GC documentation . This analytical verification eliminates time-consuming in-house characterization of starting materials and ensures that synthetic outcomes are attributable to reaction conditions rather than reagent variability. The compound's well-defined substitution pattern (2-ethyl, 4-chloro) provides a reproducible starting point for method development and student training in heterocyclic chemistry, with reactivity patterns consistent with class-level quinazoline SNAr behavior .

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